

casein hydrolysate chemical composition and structure

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Compound of Interest

Compound Name: Casein hydrolysate

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An In-depth Technical Guide to the Chemical Composition and Structure of **Casein Hydrolysate**

Introduction

Casein is the primary phosphoprotein found in mammalian milk, constituting approximately 80% of the total protein in bovine milk[1]. It exists in several forms, including α s1-, α s2-, β -, and κ -casein[2][3]. Through a process known as hydrolysis, typically enzymatic hydrolysis, the complex protein structure of casein is broken down into a mixture of smaller peptides and free amino acids. This resulting product is known as **casein hydrolysate**[4]. The hydrolysis process not only alters the physical properties of the protein but also releases bioactive peptides that are inactive within the parent casein molecule[5][6]. These peptides can exert various physiological effects, such as antioxidant, immunomodulatory, and angiotensin-converting enzyme (ACE) inhibitory activities[1][3][5]. This guide provides a detailed examination of the chemical composition, structure, and analysis of **casein hydrolysate** for researchers, scientists, and drug development professionals.

Chemical Composition and Structure

The composition of **casein hydrolysate** is highly dependent on the source of the casein, the type of enzyme used for hydrolysis, and the process conditions (e.g., time, temperature, pH)[3][7]. These factors determine the degree of hydrolysis (DH), which is the percentage of peptide bonds cleaved[8].

Amino Acid Profile

Casein is a complete protein, containing all the essential amino acids. Hydrolysis releases these amino acids and forms peptides of varying lengths. The amino acid profile is a critical determinant of the hydrolysate's nutritional value and bioactivity. Notably, casein and its hydrolysates are rich in glutamic acid/glutamine, proline, and leucine[8][9]. Tryptophan can be decomposed during acid hydrolysis, a common step in amino acid analysis, and may not be detected in all profiles[8].

Amino Acid	Typical Composition (% mass) in Casein Hydrolysate
Glutamic Acid (Glx)	21.0%[9]
Proline	10.2%[9]
Leucine	8.7%[9]
Lysine	7.3%[9]
Aspartic Acid	6.8%
Valine	5.9%
Isoleucine	4.8%
Phenylalanine	4.7%
Serine	5.2%
Threonine	4.0%
Arginine	3.4%
Alanine	3.0%
Methionine	2.6%
Histidine	2.6%
Glycine	1.8%
Tyrosine	4.9%
Cysteine	~0.3%

Note: The exact composition can vary. This table represents a typical profile based on available data.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Peptide Profile and Molecular Weight Distribution

Hydrolysis breaks down the large casein protein into a diverse mixture of peptides. The size of these peptides is a key characteristic of the hydrolysate. Extensive hydrolysates, often used in hypoallergenic formulas, may have 85-95% of their peptides with a molecular weight below 1000 Da[\[13\]](#). The molecular weight distribution is crucial for the hydrolysate's functional properties, including its bioactivity and allergenicity[\[13\]](#)[\[14\]](#). Studies show that antioxidant activity is often associated with peptides smaller than 3 kDa[\[14\]](#)[\[15\]](#).

Property	Typical Range/Value	Significance
Degree of Hydrolysis (DH)	Varies widely from low (<10%) to high (>25%) [8]	Higher DH generally means smaller peptides, lower allergenicity, and altered bioactivity [8] [13] .
Molecular Weight (MW)	Can range from >10 kDa to <500 Da. A majority of peptides are often in the 1-3 kDa range [14] [15] [16] .	Influences bioactivity, allergenicity, and sensory properties (e.g., bitterness) [13] [14] .
Bioactive Peptides	Sequences vary. Examples include casomorphins, phosphopeptides, and ACE-inhibitory peptides [1] [17] [18] .	Responsible for specific health benefits like mineral absorption, blood pressure regulation, etc [19] [20] .

Experimental Protocols

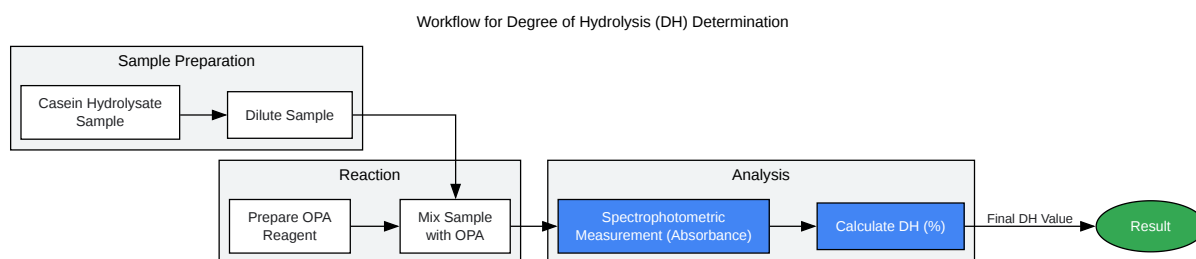
Characterizing **casein hydrolysate** requires a suite of analytical techniques to determine its composition and structure.

Determination of Degree of Hydrolysis (DH)

The Degree of Hydrolysis (DH) quantifies the extent of protein cleavage. It is defined as the percentage of peptide bonds cleaved.

Methodology: OPA (o-phthaldialdehyde) Method

- Principle: The OPA reagent reacts with primary amino groups (present at the N-terminus of peptides and in the side chain of lysine) to form a fluorescent product that can be measured spectrophotometrically. The increase in free amino groups is proportional to the number of cleaved peptide bonds.
- Sample Preparation: The hydrolysate sample is diluted to an appropriate concentration with deionized water.
- Total Hydrolysis (for h_{tot}): A separate aliquot of the unhydrolyzed casein is subjected to complete acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to determine the total number of peptide bonds per protein equivalent[8].
- Derivatization: The diluted hydrolysate sample is mixed with the OPA reagent.
- Measurement: The absorbance or fluorescence is measured at a specific wavelength (e.g., 340 nm).
- Calculation: The DH is calculated using the formula: $DH (\%) = (h / h_{tot}) * 100$, where 'h' is the number of hydrolyzed bonds and 'h_tot' is the total number of peptide bonds.



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Workflow for Degree of Hydrolysis (DH) Determination

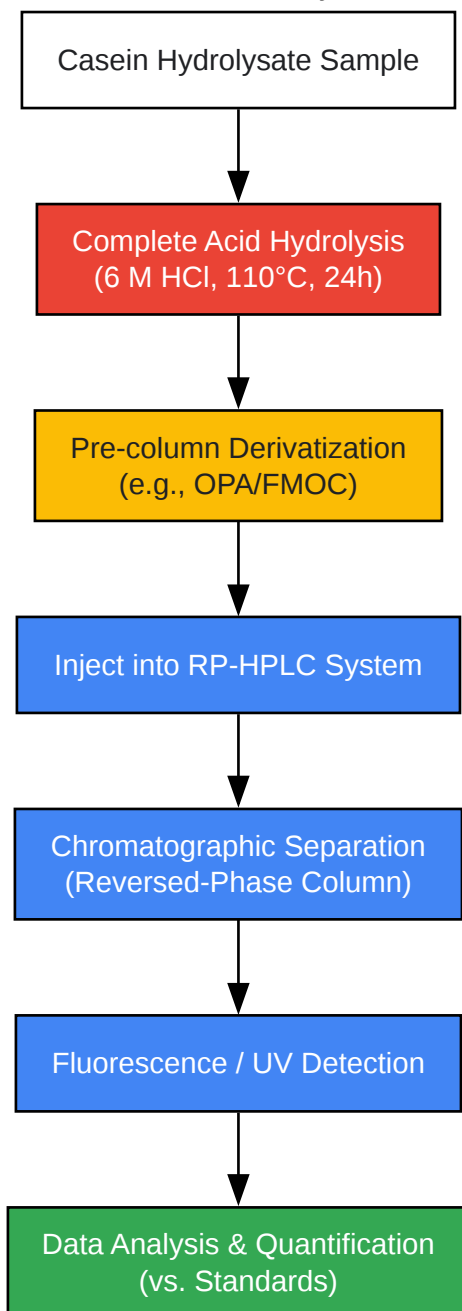
Amino Acid Analysis

This protocol determines the quantity of individual amino acids in the hydrolysate.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Principle: Amino acids are separated based on their hydrophobic properties using a reversed-phase column after derivatization to make them detectable by fluorescence or UV absorbance[21].
- Acid Hydrolysis: The **casein hydrolysate** sample is completely hydrolyzed into its constituent free amino acids by treating it with 6 M HCl at 110°C for 24 hours in a sealed vial[8][22][23].
- Neutralization & Derivatization: The hydrolyzed sample is neutralized. Pre-column derivatization is then performed, often automatically by the HPLC autosampler, using reagents like o-phthalaldehyde (OPA) for primary amino acids or 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids[21][24]. An internal standard is added for quantification[21].
- HPLC Separation: The derivatized sample is injected into an RP-HPLC system. A gradient of solvents is used to elute the amino acids from the column, separating them based on their hydrophobicity[25].
- Detection & Quantification: A fluorescence or UV detector measures the concentration of each eluting amino acid. The concentration is calculated by comparing the peak areas to those of known standards[26].

Workflow for Amino Acid Analysis via RP-HPLC



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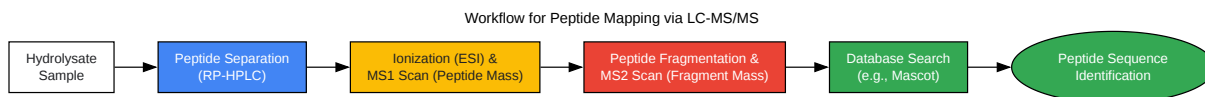
Workflow for Amino Acid Analysis via RP-HPLC

Peptide Mapping and Identification

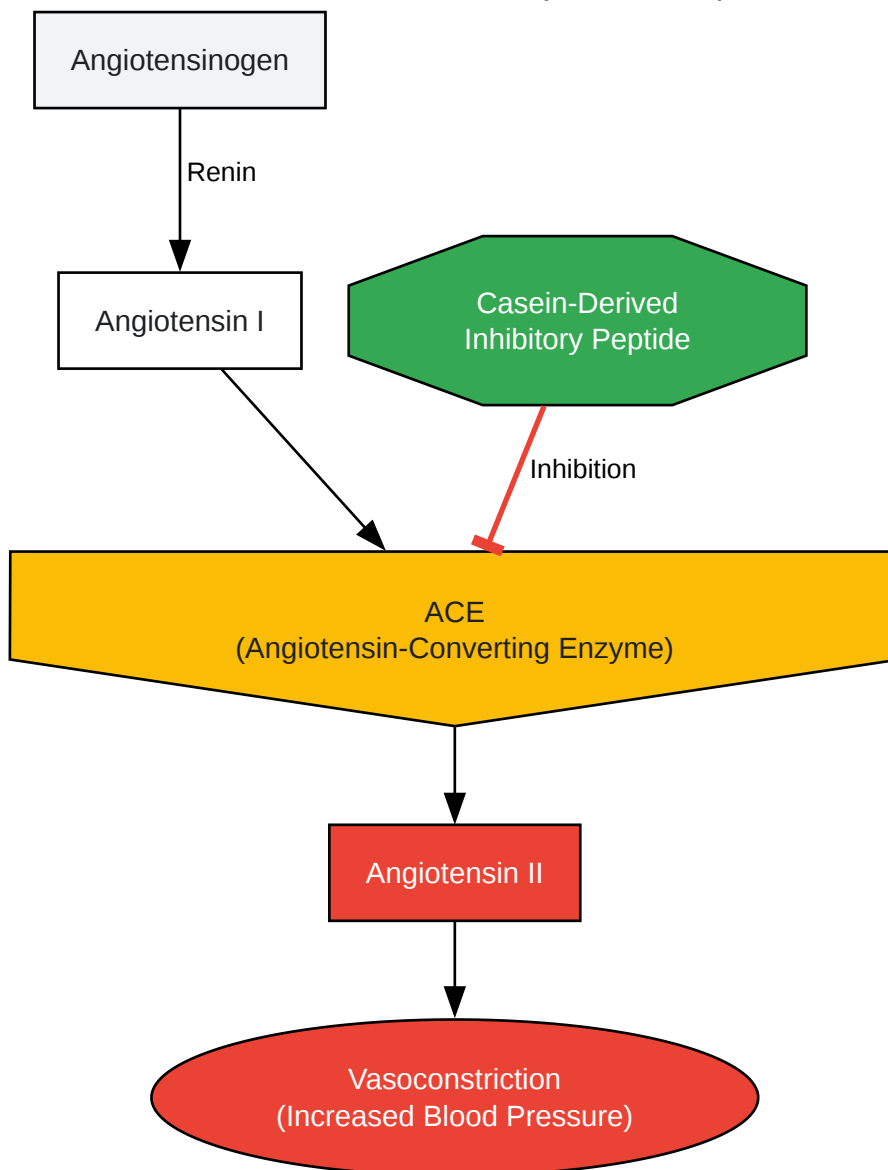
Peptide mapping provides a "fingerprint" of the protein hydrolysate, identifying the specific peptide sequences present.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

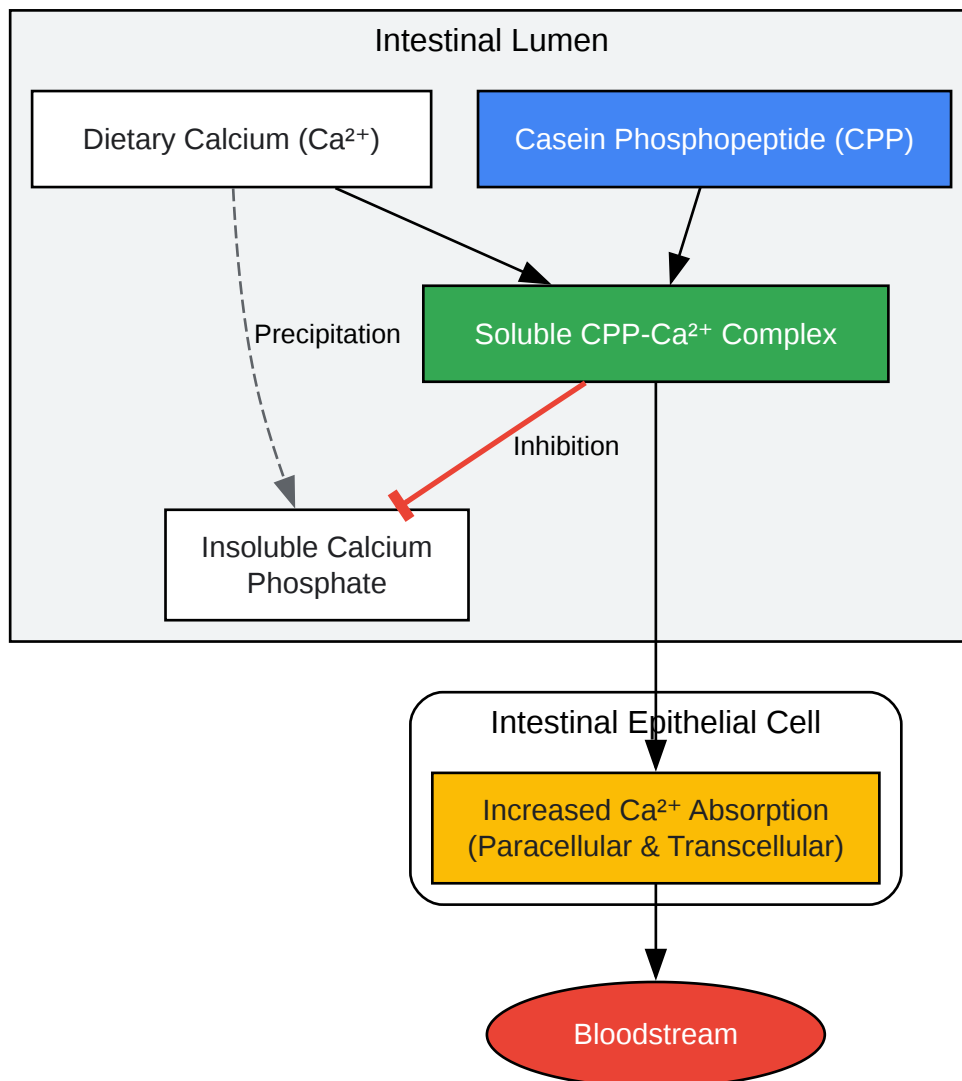
- **Principle:** This technique separates the complex peptide mixture by liquid chromatography and then determines the mass-to-charge ratio (m/z) and fragmentation pattern of each peptide using mass spectrometry. This information is used to identify the peptide's amino acid sequence[27][28].
- **Sample Preparation:** The **casein hydrolysate** is solubilized in a suitable buffer and filtered to remove particulates.
- **LC Separation:** The sample is injected into an HPLC or UPLC system, typically with a reversed-phase column, to separate the peptides based on their hydrophobicity[27].
- **Mass Spectrometry (MS):** As peptides elute from the column, they are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. The instrument measures the m/z of the intact peptide ions (MS1 scan).
- **Tandem MS (MS/MS):** Specific peptide ions are selected, fragmented (e.g., by collision-induced dissociation), and the m/z of the resulting fragment ions are measured (MS2 scan) [27].
- **Data Analysis:** The fragmentation patterns are used by search engines (like Mascot) to compare the experimental data against a protein sequence database (e.g., UniProt) to identify the amino acid sequence of each peptide[27][28].



Mechanism of ACE Inhibition by Casein Peptides



Mechanism of Enhanced Calcium Absorption by CPPs



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